![molecular formula C11H12BrNO3 B11945191 5-[(3-Bromophenyl)amino]-5-oxopentanoic acid](/img/structure/B11945191.png)
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid is an organic compound that features a brominated phenyl group attached to an amino group, which is further connected to a pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Bromophenyl)amino]-5-oxopentanoic acid typically involves the reaction of 3-bromoaniline with glutaric anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the brominated phenyl group to a phenyl group or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of phenyl derivatives or other reduced forms.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of brominated compounds with biological systems.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(3-Bromophenyl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated phenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-[(3-Chlorophenyl)amino]-5-oxopentanoic acid
- 5-[(3-Fluorophenyl)amino]-5-oxopentanoic acid
- 5-[(3-Iodophenyl)amino]-5-oxopentanoic acid
Uniqueness
5-[(3-Bromophenyl)amino]-5-oxopentanoic acid is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and interaction with biological targets. Bromine’s size and electronegativity can lead to different chemical and biological properties compared to its chloro, fluoro, and iodo analogs.
Propriétés
Formule moléculaire |
C11H12BrNO3 |
|---|---|
Poids moléculaire |
286.12 g/mol |
Nom IUPAC |
5-(3-bromoanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H12BrNO3/c12-8-3-1-4-9(7-8)13-10(14)5-2-6-11(15)16/h1,3-4,7H,2,5-6H2,(H,13,14)(H,15,16) |
Clé InChI |
ACFLDQOOOHHHOZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NC(=O)CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



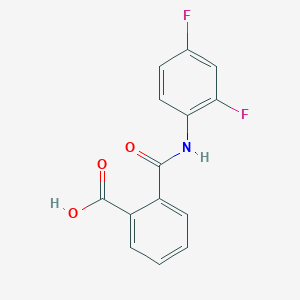
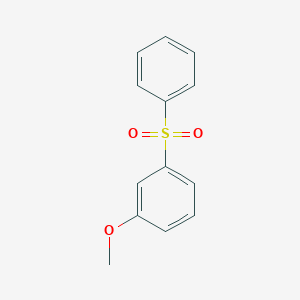
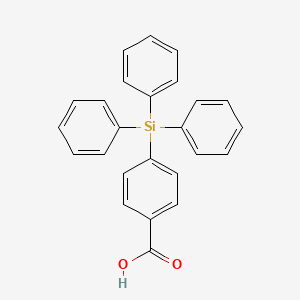
![(5-chloro-2-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11945119.png)

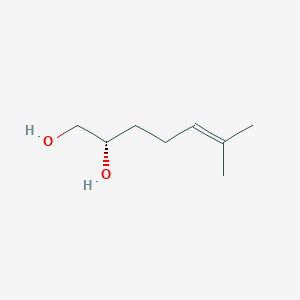
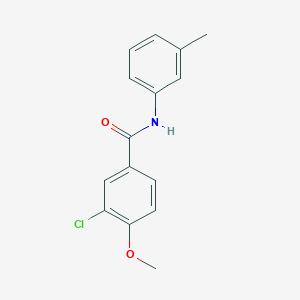

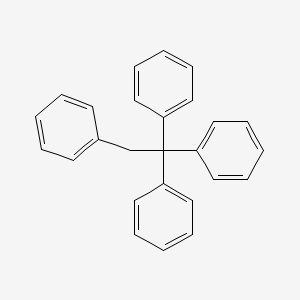
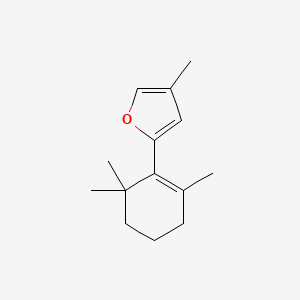
![4-[4-(4-Methylphenyl)pentyl]cyclohex-3-en-1-one](/img/structure/B11945154.png)
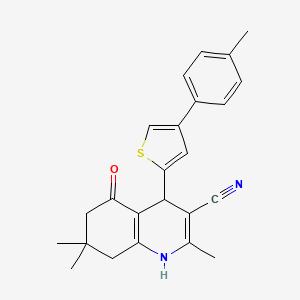
![Bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B11945174.png)
